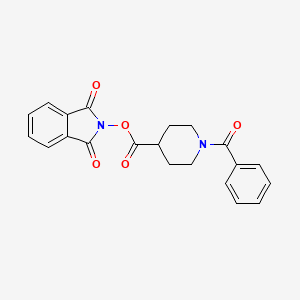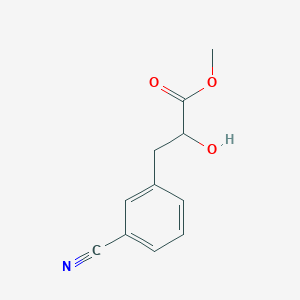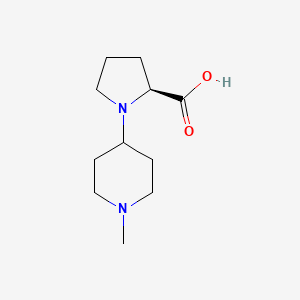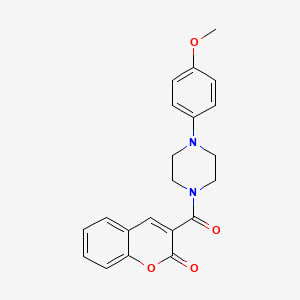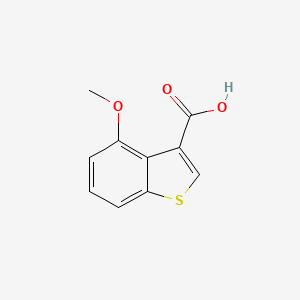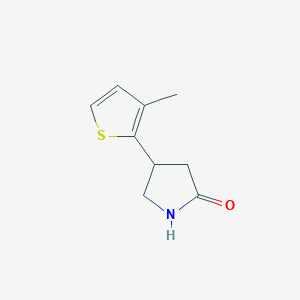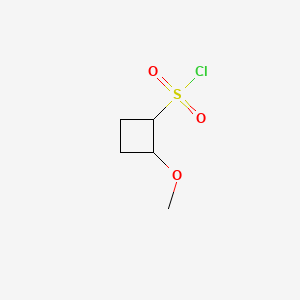
2-Methoxycyclobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclobutane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of methoxycyclobutane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the use of N-chloroamides in a continuous flow system. This method optimizes the reaction conditions to achieve high yields and improved safety by avoiding thermal runaway reactions .
Industrial Production Methods
Industrial production of sulfonyl chlorides, including this compound, often employs large-scale chlorosulfonation processes. These processes are designed to handle the exothermic nature of the reaction and ensure consistent product quality. Continuous flow reactors are increasingly used in industrial settings to enhance safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinates or sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: N-chlorosuccinimide (NCS), sodium hypochlorite (NaClO)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Hydrazides: Formed by reaction with hydrazine
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Methoxycyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (usually chloride ion) to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethanesulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different structural properties.
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in various organic synthesis reactions.
Uniqueness
2-Methoxycyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C5H9ClO3S |
|---|---|
Molekulargewicht |
184.64 g/mol |
IUPAC-Name |
2-methoxycyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c1-9-4-2-3-5(4)10(6,7)8/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
NHMRXAYFNLVXRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


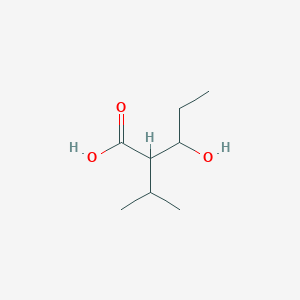
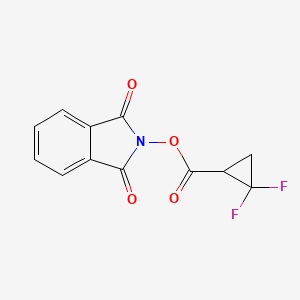
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)
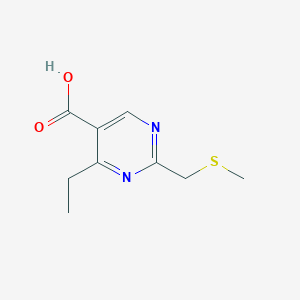
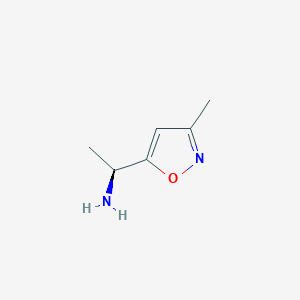
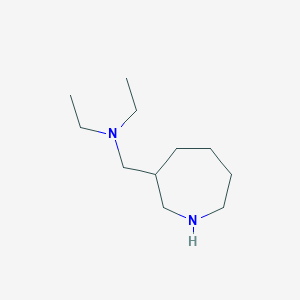
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
